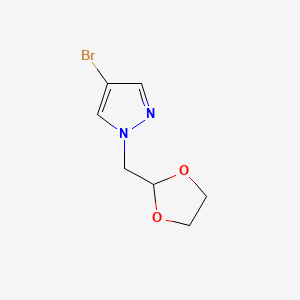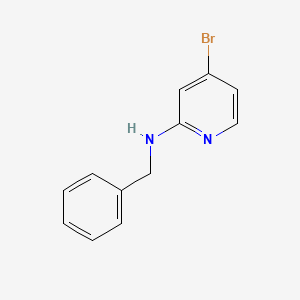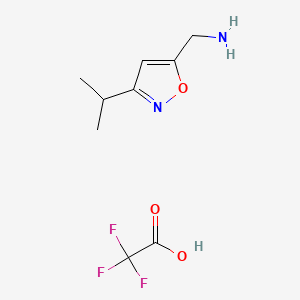![molecular formula C21H17IN2O B581503 9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile CAS No. 1256584-80-1](/img/structure/B581503.png)
9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Vue d'ensemble
Description
“9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” is an intermediate of Alectinib (C183360), a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor capable of blocking the resistant gatekeeper mutant, which results in reduced cell growth .
Molecular Structure Analysis
The molecular structure of “9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” is complex, with multiple functional groups. The compound includes an iodine atom, two methyl groups, an ethyl group, a carbonitrile group, and an 11-oxo-6,11-dihydro-5H-benzo[b]carbazole core .
Physical And Chemical Properties Analysis
The physical and chemical properties of “9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” include a molecular weight of 440.3 g/mol. The compound has a melting point of over 300°C and a predicted boiling point of 612.0±55.0 °C. It has a predicted density of 1.0±0.1 g/cm3. The compound is slightly soluble in chloroform, DMSO, and methanol .
Applications De Recherche Scientifique
Anaplastic Lymphoma Kinase Inhibition : A study found that 9-substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles, a class which includes closely related compounds, act as highly selective and potent inhibitors of anaplastic lymphoma kinase (ALK). These compounds demonstrated strong antiproliferative activity against certain cancer cells and significant antitumor efficacy in a mouse model without causing body weight loss (Kinoshita et al., 2011).
Synthesis of Benzo[b]carbazoloquinones : Another study focused on synthesizing various benzo[b]carbazole derivatives, such as 5-carbonitrile-1,7-dihydroxy-3-methyl-5H-benzo[b]carbazole-6,11-dione, through a palladium and copper catalyzed reaction. These compounds have potential applications in the development of pharmaceuticals and materials science (Echavarren et al., 1997).
Antioxidant and Antimicrobial Activities : A research paper described the synthesis and evaluation of various 9H-benzo[d]imidazole derivatives for their antioxidant and antimicrobial activities. These compounds have been tested against several microorganisms and showed promising results (Bassyouni et al., 2012).
Application in Electrophosphorescence : A study developed materials based on 9-ethyl-9H-carbazole-3-carbonitrile for use in blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials showed high efficiency and slow efficiency roll-off, which is crucial for the development of display and lighting technologies (Deng et al., 2013).
Antimicrobial Properties of 9H-Carbazole Derivatives : This paper explored the use of 9H-carbazole as a precursor for synthesizing new heterocyclic derivatives with antimicrobial properties. The synthesized compounds were evaluated against various microorganisms, showing potential for use in medical and pharmaceutical applications (Salih et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile is pathogenic kinase enzymes . These enzymes play a crucial role in cellular signaling pathways and are often overexpressed in malignant neoplastic cells .
Mode of Action
This compound functions as a highly proficient suppressor of its target enzymes . By inhibiting these enzymes, it disrupts key cellular signaling pathways .
Biochemical Pathways
The disruption of cellular signaling pathways prevents tumor growth and impairs the metastatic process . This is particularly significant in the context of neoplastic disorders, where uncontrolled cell growth and spread are the primary concerns .
Pharmacokinetics
It has a molecular weight of 440.28 , a logP value of 6.79 , and a polar surface area (PSA) of 56.65 , which may influence its absorption and distribution within the body.
Result of Action
The result of the compound’s action is the prevention of tumor growth and the impairment of the metastatic process . This makes it a promising therapeutic agent for the treatment of select neoplastic disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compoundIt’s also important to note that the compound should be stored at room temperature .
: Chemical properties : Mode of action
Orientations Futures
The future directions for “9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” and similar compounds likely involve further exploration of their potential as ALK inhibitors. These compounds could play a significant role in the development of new treatments for diseases such as anaplastic lymphoma .
Propriétés
IUPAC Name |
9-ethyl-8-iodo-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17IN2O/c1-4-12-8-14-15(9-16(12)22)21(2,3)20-18(19(14)25)13-6-5-11(10-23)7-17(13)24-20/h5-9,24H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWNZLQAANHDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1I)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)

![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)
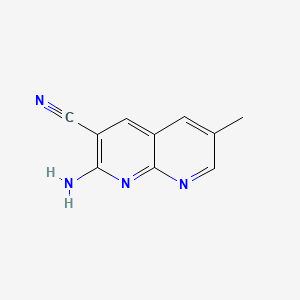
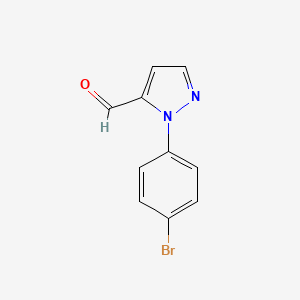

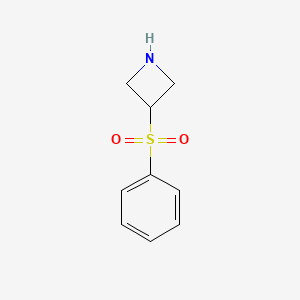
![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)
